molecular formula C19H12F2N4O2 B2955067 1-(3,4-difluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1251582-18-9

1-(3,4-difluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2955067
CAS No.: 1251582-18-9
M. Wt: 366.328
InChI Key: SXKCZJONERLNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dihydropyridazinone core substituted with a 3,4-difluorophenyl group at position 1 and a 3-(2-methylphenyl)-1,2,4-oxadiazole moiety at position 3. The dihydropyridazinone scaffold is notable for its electron-deficient aromatic system, enabling π-π stacking interactions in biological targets.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N4O2/c1-11-4-2-3-5-13(11)18-22-19(27-24-18)17-16(26)8-9-25(23-17)12-6-7-14(20)15(21)10-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKCZJONERLNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-difluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a member of the dihydropyridazinone class and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A dihydropyridazinone core.
  • A difluorophenyl substituent.
  • An oxadiazole ring linked to a methylphenyl group.
PropertyValue
Molecular FormulaC18H13F2N3O2
Molecular Weight341.31 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the oxadiazole and dihydropyridazinone moieties suggests potential interactions with enzymes and receptors involved in critical pathways such as inflammation and cell signaling.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that play roles in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing physiological responses related to pain and inflammation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of similar structures can possess significant antimicrobial properties. For instance:

  • In vitro assays have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antioxidant Properties

The compound's structure allows it to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress-related damage.

Anti-inflammatory Effects

Compounds with similar frameworks have been reported to reduce inflammation in animal models. This suggests that the target compound may also possess anti-inflammatory properties.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results in reducing bacterial growth rates (PMID: 23675159).
  • Antioxidant Activity :
    • Research utilizing DPPH radical scavenging assays demonstrated that similar compounds exhibit significant antioxidant activity (PMID: 23675159).
  • In Vivo Studies :
    • Animal model studies indicated that derivatives could significantly reduce inflammation markers when administered during inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The following compounds share structural similarities with the target molecule, differing in substituents or core heterocycles:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) H-Bond Acceptors Key Properties
Target Compound Dihydropyridazinone 3,4-Difluorophenyl; 2-methylphenyl-oxadiazole ~365 (estimated) 6 High lipophilicity (clogP ~3.2); moderate solubility in DMSO (>10 mM)
4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS 1207014-04-7) Phthalazinone 4-Methoxyphenyl-oxadiazole; phenyl 396.41 6 Lower lipophilicity (clogP ~2.8) due to methoxy group; improved aqueous solubility
1,5-Dimethyl-4-(5-(4-(Coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-2-phenylpyrazol-3-one Pyrazolone Coumarin; benzoxazepine; tetrazole ~650 (estimated) 10 Enhanced fluorescence for imaging; moderate CYP3A4 inhibition (IC₅₀ = 12 µM)
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone Dichlorophenyl; piperazine; triazole ~780 (estimated) 12 High antifungal activity (MIC = 0.5 µg/mL vs. C. albicans); poor oral bioavailability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.